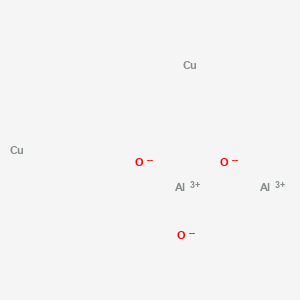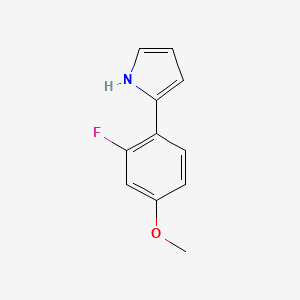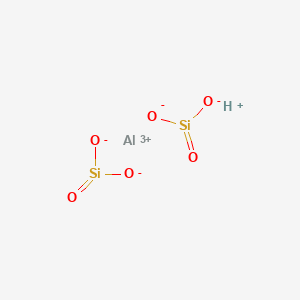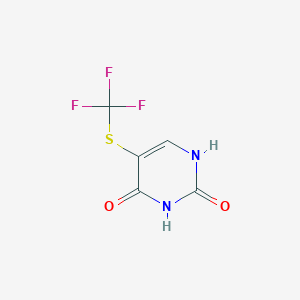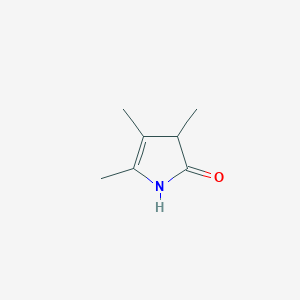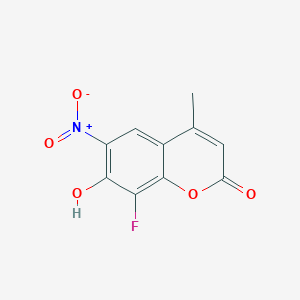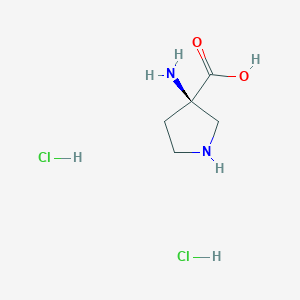
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride typically involves the reduction of ®-3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride . The starting material, ®-3-aminopyrrolidin-2-one hydrochloride, can be prepared from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride . The reaction is usually carried out under controlled temperature conditions, typically between 5°C and 15°C .
Industrial Production Methods
Industrial production of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired enantiomeric purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(S)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.
3-Aminopyrrolidine-2-carboxylic acid: A similar compound with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-3-carboxylic acid: A related compound lacking the amino group.
Uniqueness
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C5H12Cl2N2O2 |
|---|---|
分子量 |
203.06 g/mol |
IUPAC 名称 |
(3R)-3-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI 键 |
QSEXWEVETNRNPY-ZJIMSODOSA-N |
手性 SMILES |
C1CNC[C@]1(C(=O)O)N.Cl.Cl |
规范 SMILES |
C1CNCC1(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
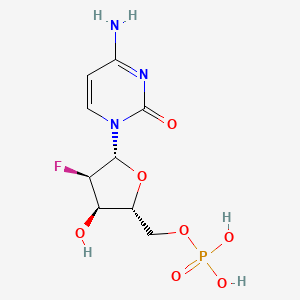
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

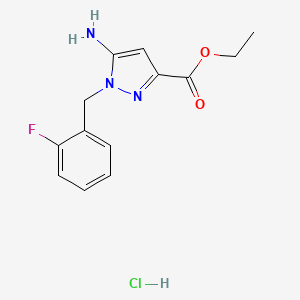

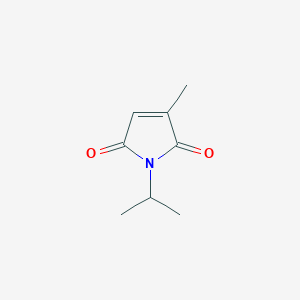
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
